1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with bromobenzenesulfonyl and sulfonamide groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with reaction conditions involving solvents like dimethylformamide (DMF) and bases like potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for these reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromobenzenesulfonyl group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
N-phenyl-1H-pyrazole-4-sulfonamide: A related compound with similar structural features.
N-alkyl/Aralkyl-N-(2,3-dihydro-1,4-benzodioxane-6-yl) sulfonamides: Compounds with similar sulfonamide groups but different substituents.
Uniqueness
1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O4S2/c1-13-18(28(25,26)21(3)16-7-5-4-6-8-16)14(2)22(20-13)27(23,24)17-11-9-15(19)10-12-17/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEGKFANQGCCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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